

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ralmitaront

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Compound of Interest

Compound Name: *Ralmitaront*

Cat. No.: *B610413*

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Abstract

Ralmitaront (also known as RG-7906 or RO-6889450) is a potent and selective partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.^{[1][2]} Developed by Hoffmann-La Roche,

Ralmitaront was investigated for the treatment of schizophrenia and schizoaffective disorder.^{[1][3]} Although clinical trials were ultimately discontinued due to a lack of efficacy, the study of **Ralmitaront** has provided valuable insights into the pharmacology of TAAR1 agonists and their potential as therapeutic agents for neuropsychiatric disorders.^[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to **Ralmitaront**.

Chemical Structure and Properties

Ralmitaront is a pyrazole carboxamide derivative with the systematic IUPAC name 5-Ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C17H22N4O2	
Molar Mass	314.389 g·mol ⁻¹	
CAS Number	2133417-13-5	
SMILES	<chem>CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C</chem>	
InChIKey	XHHXGKRFUPEPFM-OAHLLOKOSA-N	

Synthesis of Ralmitaront

The synthesis of **Ralmitaront** is detailed in patent WO2017157873A1. The key steps involve the formation of the pyrazole ring, followed by amide coupling with the morpholinylphenyl amine moiety.

Experimental Protocol:

A detailed, step-by-step synthesis as described in the patent is outlined below:

Step a: Synthesis of tert-butyl (2S)-2-[4-[(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]morpholine-4-carboxylate

To a solution of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane, a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine are added. This is followed by the addition of tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate. The reaction mixture is stirred at room temperature until completion.

Step b: Deprotection to yield 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide (**Ralmitaront**)

The product from step (a) is dissolved in a mixture of acetonitrile and water. Trifluoroacetic acid is added, and the reaction mixture is heated to 80°C for 3 hours. After completion, the reaction mixture is poured into an aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under vacuum. The crude product is then purified by flash column chromatography to yield **Ralmitaront** as an off-white solid.

In Vitro Pharmacology

Ralmitaront is a partial agonist at the human TAAR1 receptor. Its in vitro pharmacological profile has been characterized in various assays.

Parameter	Value	Assay System	Reference
EC50 at hTAAR1	110.4 nM	cAMP accumulation assay	
Efficacy at hTAAR1	Lower than ulotaront	G protein recruitment, cAMP accumulation, and GIRK activation assays	
Binding Kinetics at hTAAR1	Slower than ulotaront	Not specified	
Activity at 5-HT1A Receptor	No detectable activity	NanoBiT, cAMP, and GIRK assays	
Activity at D2 Receptor	No detectable activity	NanoBiT, cAMP, and GIRK assays	

Experimental Protocols:

cAMP Accumulation Assay:

HEK293T cells expressing the human TAAR1 receptor and a GloSensor 22F cAMP biosensor are used. Cells are incubated with varying concentrations of **Ralmitaront**. The change in luminescence, which is inversely proportional to cAMP levels, is measured at a specific time point (e.g., 40 minutes) after agonist addition.

G Protein Recruitment Assay (NanoBiT):

This assay measures the recruitment of a G protein subunit (e.g., LgBiT-miniGαi) to the TAAR1 receptor tagged with SmBiT. Upon agonist binding, the proximity of the two NanoBiT subunits results in a luminescent signal that is proportional to the extent of G protein recruitment.

G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay:

Xenopus oocytes are co-injected with cRNAs for the TAAR1 receptor and GIRK1/4 channels. The activation of the receptor by an agonist leads to the opening of the GIRK channels, resulting in an inward potassium current that can be measured using a two-electrode voltage clamp.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the effects of **Ralmitaront** on dopamine synthesis and behavior.

Study	Animal Model	Dose	Effect	Reference
Dopamine Synthesis Capacity	Naïve Mice	3 mg/kg, i.p.	44% reduction in KiMod for [18F]DOPA	
Dopamine Synthesis Capacity	Cocaine-Treated Mice	3 mg/kg, i.p. (pretreatment)	50% reduction in KiMod for [18F]DOPA	

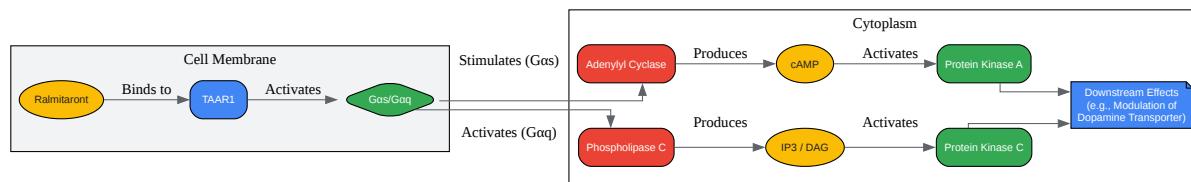
Experimental Protocol:

[18F]DOPA PET Imaging in Mice:

Mice are administered **Ralmitaront** (3 mg/kg, i.p.) or vehicle. In some experiments, this is followed by an injection of cocaine (20 mg/kg, i.p.). Subsequently, the radiotracer [18F]DOPA is injected intravenously, and a dynamic PET scan is performed to measure the rate of dopamine synthesis (KiMod) in the striatum.

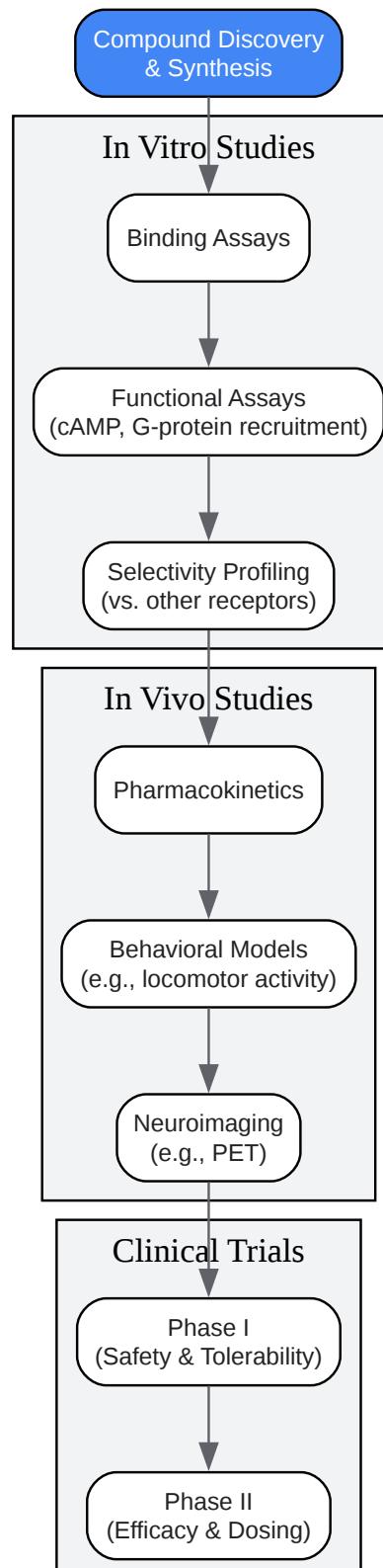
Signaling Pathways and Experimental Workflows

The activation of TAAR1 by agonists like **Ralmitaront** initiates a cascade of intracellular signaling events. These pathways and typical experimental workflows for studying such compounds are illustrated below.



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Caption: TAAR1 Signaling Pathway.

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